molecular formula C11H11NO2 B1639259 (8-Methoxyquinolin-5-yl)methanol

(8-Methoxyquinolin-5-yl)methanol

Cat. No.: B1639259
M. Wt: 189.21 g/mol
InChI Key: RFPIOFKVCQYYFP-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-5-yl)methanol is a quinoline derivative featuring a methoxy group at position 8 and a hydroxymethyl (-CH₂OH) group at position 5 of the quinoline ring. Quinoline derivatives are widely studied for their diverse applications, including medicinal chemistry, materials science, and industrial uses such as corrosion inhibition . The methoxy and hydroxymethyl substituents influence the compound’s electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(8-methoxyquinolin-5-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-6,13H,7H2,1H3

InChI Key

RFPIOFKVCQYYFP-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)CO)C=CC=N2

Canonical SMILES

COC1=C2C(=C(C=C1)CO)C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of (8-Methoxyquinolin-5-yl)methanol include:

Compound Name Substituents (Position) Molecular Formula Key Features
This compound -OCH₃ (8), -CH₂OH (5) C₁₁H₁₁NO₂ Hydroxymethyl and methoxy groups enhance polarity and hydrogen-bonding capacity.
5-Methylquinolin-8-ol -CH₃ (5), -OH (8) C₁₀H₉NO Reversed substituent positions; methyl group increases hydrophobicity.
(8-Bromoquinolin-4-yl)methanol -Br (8), -CH₂OH (4) C₁₀H₈BrNO Bromine introduces steric bulk and alters electronic properties.
1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine -OCH₃ (8), -CH₂NHCH₃ (5) C₁₂H₁₄N₂O Substitution of hydroxymethyl with methylamine affects basicity and reactivity.

Key Observations :

  • Positional Effects: The placement of substituents significantly impacts properties. For example, 5-Methylquinolin-8-ol () has a hydroxyl group at position 8, making it more acidic than this compound, which has a methoxy group at position 8 .

Example Comparison :

  • (8-Hydroxyquinolin-5-yl)methyl esters () are synthesized via esterification of 5-hydroxymethyl-8-hydroxyquinoline, whereas this compound would require protection/deprotection steps to retain the methoxy group .
  • 2-Isopropyl-8-quinolinol () involves alkylation with isopropyl lithium, a method adaptable for introducing branched substituents in related compounds .

Functional Differences :

  • Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to 5-Methylquinolin-8-ol, which has a hydrophobic methyl group .
  • Bioactivity: 8-Hydroxyquinoline derivatives are known for metal-chelating properties, but methoxy substitution (as in the target compound) may reduce this activity while enhancing metabolic stability .

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